

# An In-depth Technical Guide to (2-Methyl-imidazol-1-yl)-acetic acid

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## Compound of Interest

Compound Name: (2-Methyl-imidazol-1-yl)-acetic acid

Cat. No.: B1348270

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## Abstract

**(2-Methyl-imidazol-1-yl)-acetic acid** is a heterocyclic carboxylic acid of interest in medicinal chemistry and drug development. Its structural motif, featuring a substituted imidazole ring linked to an acetic acid moiety, serves as a versatile scaffold for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of **(2-Methyl-imidazol-1-yl)-acetic acid**, with a focus on its role as a key building block in the development of therapeutic agents.

## Molecular Structure and Identifiers

**(2-Methyl-imidazol-1-yl)-acetic acid** possesses a planar five-membered imidazole ring substituted with a methyl group at the 2-position and an acetic acid group at the 1-position. The presence of both acidic (carboxylic acid) and basic (imidazole) functionalities imparts amphoteric properties to the molecule.

A summary of its key identifiers is presented in Table 1.

Identifier	Value	Reference
IUPAC Name	2-(2-methylimidazol-1-yl)acetic acid	[1]
CAS Number	25023-36-3	[1]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	140.14 g/mol	[1]
SMILES	CC1=NC=CN1CC(=O)O	
InChI Key	DKLNXONACKSAQI-UHFFFAOYSA-N	[1]

## Physicochemical Properties

While extensive experimental data for **(2-Methyl-imidazol-1-yl)-acetic acid** is not readily available in the literature, its properties can be inferred from data on closely related compounds and computational predictions. A compilation of known and predicted physicochemical properties is provided in Table 2.

Property	Value	Notes	Reference
Appearance	White to off-white solid	Predicted	[2]
Melting Point	Not available		
Boiling Point	Not available		
Solubility	Soluble in water and polar organic solvents	Predicted based on the high solubility of 2-methylimidazole.	[3][4]
pKa	Not available		
LogP	0.24 (for 2-methylimidazole)	The addition of the acetic acid group will likely decrease the LogP.	[5]

## Synthesis

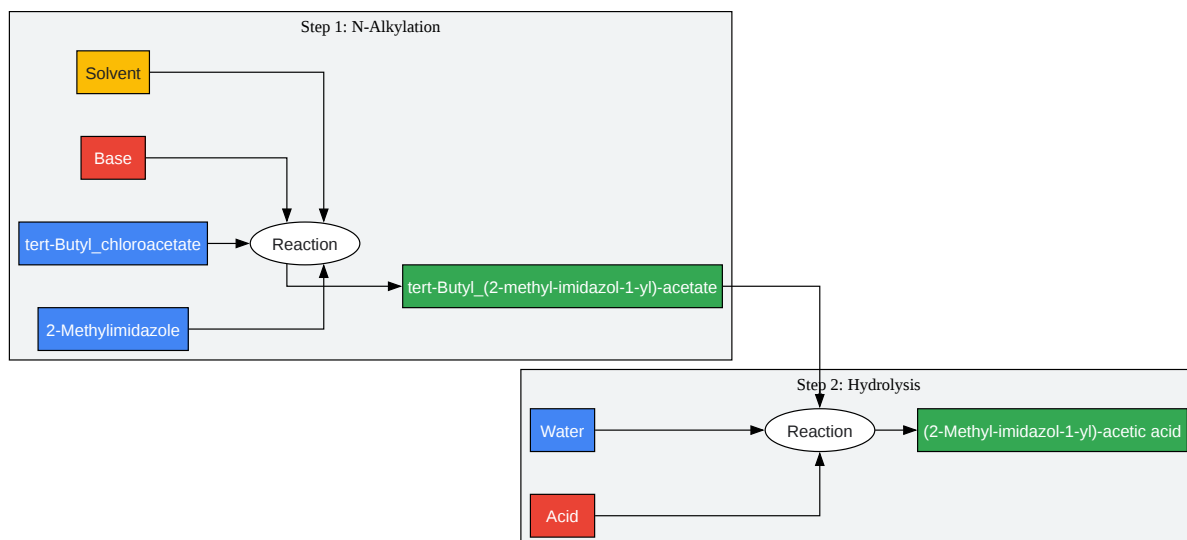
The synthesis of **(2-Methyl-imidazol-1-yl)-acetic acid** is not explicitly detailed in readily available literature. However, a general and effective method for the N-alkylation of imidazoles with haloacetic acid derivatives has been well-established, particularly for the synthesis of the closely related imidazol-1-yl-acetic acid, a key intermediate for the drug Zoledronic acid.[6][7][8] The most common approach involves the reaction of 2-methylimidazole with a protected chloroacetic acid, followed by deprotection.

### General Synthesis Pathway

A plausible and efficient synthetic route involves a two-step process:

- N-Alkylation: Reaction of 2-methylimidazole with a tert-butyl chloroacetate in the presence of a base to form the tert-butyl ester intermediate.
- Hydrolysis: Acid-catalyzed hydrolysis of the tert-butyl ester to yield the final product, **(2-Methyl-imidazol-1-yl)-acetic acid**.

The overall synthetic workflow is depicted in the following diagram:



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Caption: General workflow for the synthesis of **(2-Methyl-imidazol-1-yl)-acetic acid**.

## Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for the synthesis of imidazol-1-yl-acetic acid.<sup>[6][7]</sup>

Step 1: Synthesis of tert-Butyl (2-methyl-imidazol-1-yl)-acetate

- To a solution of 2-methylimidazole (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, DMF), add a base such as potassium carbonate (1.4 eq).[6][7]
- Add tert-butyl chloroacetate (1.2 eq) dropwise to the mixture at room temperature.[6]
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[6]
- Upon completion, cool the reaction mixture and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl ester.
- Purify the crude product by column chromatography on silica gel.

#### Step 2: Synthesis of **(2-Methyl-imidazol-1-yl)-acetic acid**

- Dissolve the purified tert-butyl (2-methyl-imidazol-1-yl)-acetate (1.0 eq) in water.[7]
- Add a catalytic amount of a strong acid (e.g., hydrochloric acid).[7]
- Heat the mixture to 90-95 °C and stir for several hours, monitoring the reaction by TLC.[7]
- After completion, cool the reaction mixture to room temperature.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- The product can be further purified by recrystallization.

## Spectroscopic Characterization (Predicted)

While a complete set of experimental spectra for **(2-Methyl-imidazol-1-yl)-acetic acid** is not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring, the methylene group, and the methyl group. The chemical shifts will be influenced by the electronic environment of each proton.

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
Imidazole C4-H & C5-H	6.8 - 7.7	Singlets or doublets
Methylene (-CH <sub>2</sub> -)	~4.7	Singlet
Methyl (-CH <sub>3</sub> )	~2.4	Singlet
Carboxylic Acid (-OH)	10 - 13	Broad singlet

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
Carboxylic Acid (C=O)	~172
Imidazole C2	~145
Imidazole C4 & C5	119 - 128
Methylene (-CH <sub>2</sub> -)	~51
Methyl (-CH <sub>3</sub> )	~13

## FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
O-H stretch (carboxylic acid)	3300 - 2500 (broad)
C-H stretch (aromatic and aliphatic)	3100 - 2850
C=O stretch (carboxylic acid)	1760 - 1690
C=N and C=C stretch (imidazole ring)	1600 - 1475
C-N stretch	1350 - 1000

## Mass Spectrometry

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the imidazole ring.

Ion	Expected m/z
[M+H] <sup>+</sup>	141.06
[M-COOH] <sup>+</sup>	95.06

## Biological Activity and Applications

Currently, there is limited direct evidence of the biological activity of **(2-Methyl-imidazol-1-yl)-acetic acid** itself. Its primary significance in the scientific literature is as a versatile building block for the synthesis of more complex and biologically active molecules.

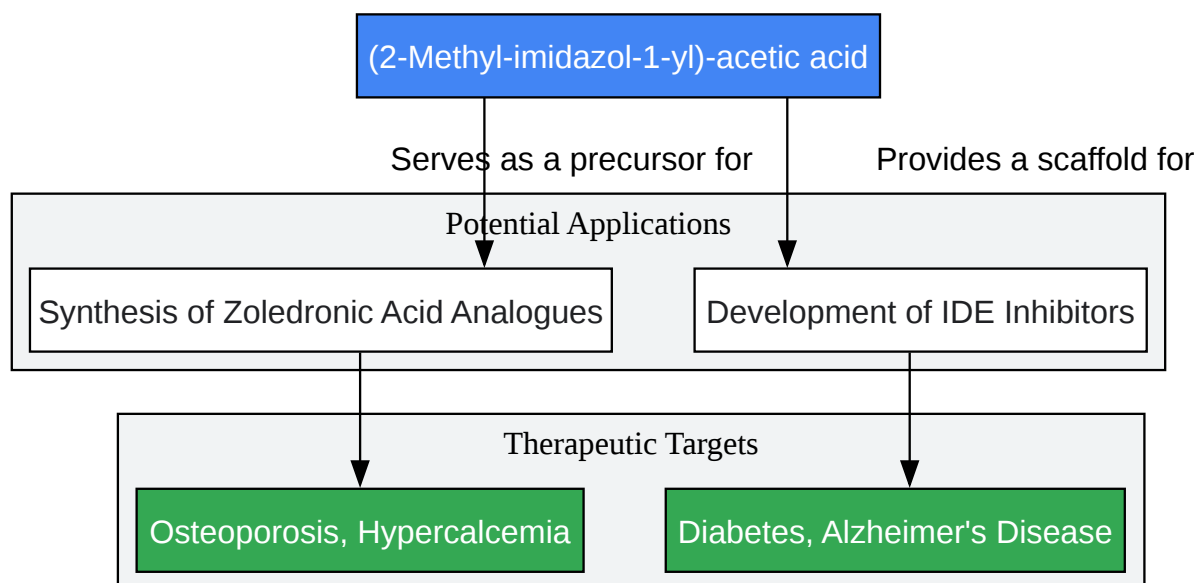
## Precursor for Zoledronic Acid Analogues

The non-methylated analogue, imidazol-1-yl-acetic acid, is a crucial intermediate in the synthesis of Zoledronic acid, a third-generation bisphosphonate used to treat osteoporosis, hypercalcemia of malignancy, and bone metastases.<sup>[6][8]</sup> **(2-Methyl-imidazol-1-yl)-acetic acid** can be utilized to synthesize analogues of Zoledronic acid, allowing researchers to explore the structure-activity relationships of this class of drugs.

## Scaffold for Inhibitors of Insulin-Degrading Enzyme (IDE)

Derivatives of imidazole-containing acetic acids have been investigated as inhibitors of the insulin-degrading enzyme (IDE), a key enzyme in the clearance of insulin and amyloid-beta peptides.[9][10] The imidazole moiety and the carboxylic acid group have been shown to be critical for activity.[9] **(2-Methyl-imidazol-1-yl)-acetic acid** provides a scaffold for the development of novel IDE inhibitors, which could have therapeutic potential in diabetes and Alzheimer's disease.

The logical relationship of its application is illustrated below:



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Caption: Potential applications of **(2-Methyl-imidazol-1-yl)-acetic acid** in drug development.

## Safety and Handling

Based on GHS classifications for the parent compound, **(2-Methyl-imidazol-1-yl)-acetic acid** is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound,



including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

**(2-Methyl-imidazol-1-yl)-acetic acid** is a valuable chemical entity with significant potential as a building block in the synthesis of pharmacologically active compounds. While detailed experimental data on the compound itself is sparse, its structural relationship to well-studied intermediates provides a strong foundation for its synthesis and characterization. Further research into the direct biological activities of this molecule and its derivatives is warranted and could lead to the discovery of novel therapeutic agents for a range of diseases.

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## References

- 1. (2-Methyl-imidazol-1-yl)-acetic acid | C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub> | CID 650088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylimidazole synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Methylimidazole [intersurfchem.net]
- 4. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 5. 2-Methylimidazole | C<sub>4</sub>H<sub>6</sub>N<sub>2</sub> | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. sciforum.net [sciforum.net]
- 9. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis - PMC

[pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to (2-Methyl-imidazol-1-yl)-acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348270#2-methyl-imidazol-1-yl-acetic-acid-molecular-structure]

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